Allopurinol is classified as a xanthine oxidase inhibitor. It is derived from the purine metabolism pathway and is structurally related to purines. The compound is synthesized for therapeutic use in conditions characterized by elevated uric acid levels, such as gout and certain types of kidney stones. It is often prescribed to prevent gout attacks by lowering uric acid levels in the blood.
The synthesis of allopurinol involves several methods, with the most notable being the condensation of 3-amino-4-hydroxy-5-oxopyrazole with formamide. A simplified overview of the synthesis process includes:
This method emphasizes efficiency, yielding high purity products while minimizing environmental impact.
Allopurinol participates in various chemical reactions primarily related to its inhibition of xanthine oxidase. Key reactions include:
These reactions highlight its role in modulating purine metabolism.
Allopurinol primarily functions by inhibiting xanthine oxidase, an enzyme crucial for uric acid production from hypoxanthine and xanthine. The mechanism involves:
Allopurinol exhibits several notable physical and chemical properties:
These properties are critical for its formulation as an oral medication.
Allopurinol's primary applications include:
Additionally, ongoing research explores potential uses in other metabolic disorders related to purine metabolism .
The discovery and development of allopurinol emerged from pioneering research at Burroughs Wellcome (now GlaxoSmithKline) in the 1940s. Biochemists Gertrude B. Elion and George H. Hitchings systematically investigated purine metabolism to design antimetabolites for cancer therapy. Their synthesis of 6-mercaptopurine (an anticancer agent) revealed that xanthine oxidase metabolized it to 6-thiouric acid. This insight prompted the team to design a xanthine oxidase inhibitor targeting uric acid overproduction in gout. Allopurinol (1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one), initially coded BW-56158, was synthesized as a hypoxanthine analog and first described in 1956 [9] [10].
Early clinical studies confirmed allopurinol’s ability to reduce serum and urinary uric acid in gout patients. Concerns about xanthine stone formation from accumulated substrates were dispelled when human trials showed minimal risk compared to animal models. By 1966, the U.S. Food and Drug Administration approved allopurinol, revolutionizing gout management. Its impact on medical science was further recognized when Elion and Hitchings received the 1988 Nobel Prize in Physiology or Medicine for their work on rational drug design, including allopurinol [10].
Table 1: Key Milestones in Allopurinol Development
Year | Event |
---|---|
1940s | Purine antimetabolite research begins at Burroughs Wellcome |
1956 | First chemical synthesis and publication of allopurinol |
1959 | Grant of U.S. Patent 2,868,803 for allopurinol |
1963 | Clinical validation of uric acid reduction in gout patients |
1966 | FDA approval of allopurinol (brand name Zyloprim) |
1988 | Nobel Prize awarded to Elion and Hitchings for drug development principles |
Allopurinol’s mechanism is inextricably linked to purine catabolism. In humans, the terminal steps of purine degradation involve the conversion of hypoxanthine to xanthine, and xanthine to uric acid, catalyzed by xanthine oxidase. Uric acid’s low solubility predisposes it to pathological crystallization in joints (gout) or kidneys (stones). Allopurinol and its primary metabolite, oxypurinol, inhibit xanthine oxidase by binding to its molybdenum center, thereby blocking substrate oxidation [8] [6].
Research uncovered critical nuances in allopurinol’s action:
Paradoxically, allopurinol disrupts colonic epithelial energy metabolism in inflammatory bowel disease (IBD). Gut epithelia rely on microbiota-derived hypoxanthine for ATP generation via salvage pathways. Allopurinol depletes hypoxanthine and impairs adenosine triphosphate regeneration, exacerbating mucosal injury in experimental colitis [1] [3].
Allopurinol (C₅H₄N₄O) is a heterocyclic molecule formally designated as 1H-pyrazolo[3,4-d]pyrimidin-4-ol. It exists predominantly in the 4-oxo tautomeric form (1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one) in solid and aqueous phases, stabilized by an intramolecular hydrogen bond between N1-H and the carbonyl oxygen [9] [4].
Key Properties:
Table 2: Physicochemical Properties of Allopurinol
Property | Value | Conditions |
---|---|---|
Molecular Formula | C₅H₄N₄O | - |
Melting Point | >350°C | Decomposes |
Water Solubility | 0.48 mg/mL | 25°C |
Octanol-Water Partition | logP < 0.01 | Low lipophilicity |
pKa | 10.2 (free base); 9.31 (sodium salt) | Aqueous solution |
Solubility and Stability:Allopurinol exhibits poor solubility in nonpolar solvents (e.g., chloroform: 0.60 mg/mL; ethanol: 0.30 mg/mL) but moderate solubility in dimethyl sulfoxide (4.6 mg/mL). Its sodium salt (CAS 17795-21-0) offers improved aqueous solubility for intravenous formulations (e.g., Aloprim) [9] [6]. Stability studies indicate no significant degradation under standard storage, though photodegradation warrants protection from light.
The structural resemblance to hypoxanthine is fundamental to allopurinol’s biological activity. The pyrazolo ring nitrogen atoms and carbonyl group mimic hypoxanthine’s purine nucleus, enabling molecular recognition by xanthine oxidase and purine salvage enzymes [6] [4].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7